Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Description
Historical Development of Pyrrolo[2,3-d]pyrimidine Derivatives
The historical development of pyrrolo[2,3-d]pyrimidine derivatives represents a significant chapter in heterocyclic chemistry, with roots extending back to fundamental research in purine analog synthesis and structure-activity relationship studies. Pyrrolopyrimidine scaffolds have been extensively explored by medicinal chemists for their broad-spectrum pharmacological profiles, establishing them as privileged structures in drug discovery. The presence of two nitrogen atoms in this heterocyclic system enables strong hydrogen bonding interactions with peptide backbones of kinase hinge residues, effectively mimicking adenosine of adenosine triphosphate.
The evolution of pyrrolo[2,3-d]pyrimidine chemistry gained significant momentum with the recognition of these compounds as effective kinase inhibitors. This recognition led to intensive research efforts focused on optimizing their biological activities and selectivity profiles. The development of pyrrolo[2,3-d]pyrimidine-based pharmaceuticals such as tofacitinib and baricitinib, which have received regulatory approval for clinical use, demonstrates the successful translation of fundamental chemical research into therapeutic applications.
Contemporary research has expanded the scope of pyrrolo[2,3-d]pyrimidine derivatives to include various pharmacological activities beyond kinase inhibition. The biocompounds bearing pyrrolo[2,3-d]pyrimidine skeletons have demonstrated diverse pharmacological effects including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities. This expansion of therapeutic applications has driven continued interest in developing new derivatives with enhanced properties and novel mechanisms of action.
The systematic study of structure-activity relationships within the pyrrolo[2,3-d]pyrimidine family has revealed the critical importance of substitution patterns and functional group positioning. Research efforts have focused on understanding how specific structural modifications influence biological activity, selectivity, and pharmacokinetic properties. These investigations have contributed to the development of design principles for optimizing pyrrolo[2,3-d]pyrimidine derivatives for specific therapeutic targets.
Position in Heterocyclic Chemistry Taxonomy
Within the comprehensive taxonomy of heterocyclic chemistry, pyrrolo[2,3-d]pyrimidines occupy a distinctive position as fused bicyclic systems combining pyrrole and pyrimidine structural elements. The classification of these compounds follows established nomenclature principles for fused heterocyclic systems, where the fusion pattern and heteroatom positioning determine the specific designation. Pyrrolopyrimidines represent one of the most extensively explored scaffolds among fused heterocyclic compounds, with different isomers distinguished by the location of nitrogen atoms in the pyrrole ring.
The pyrrolo[2,3-d]pyrimidine isomer specifically refers to the fusion pattern where the pyrrole ring is attached to the pyrimidine ring through the 2,3-positions. This particular fusion arrangement creates a unique electronic environment that distinguishes it from other pyrrolopyrimidine isomers such as pyrrolo[3,2-d]pyrimidine or pyrrolo[3,4-d]pyrimidine. The systematic nomenclature reflects the precise structural relationships and enables unambiguous identification of specific isomeric forms within the broader pyrrolopyrimidine family.
The taxonomy of fused heterocyclic systems follows hierarchical classification principles that consider ring size, heteroatom type and position, and fusion patterns. Within this framework, pyrrolo[2,3-d]pyrimidines are classified as six-six fused bicyclic systems containing nitrogen heteroatoms in both ring components. The presence of multiple nitrogen atoms and the specific fusion pattern contribute to the unique chemical and biological properties that distinguish these compounds from other heterocyclic families.
The broader context of heterocyclic chemistry encompasses various approaches to naming and classifying fused systems, including replacement nomenclature and traditional ring-specific designations. The pyrrolo[2,3-d]pyrimidine system exemplifies the complexity inherent in fused heterocyclic nomenclature, where precise specification of fusion patterns and substitution positions becomes essential for accurate chemical communication.
Chemical Classification and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex heterocyclic compounds with multiple functional groups. The complete name systematically describes each structural element, beginning with the core heterocyclic framework and proceeding through the various substituents and their positional relationships. The designation "3H-pyrrolo[2,3-d]pyrimidine" indicates the specific fusion pattern and the position of the indicated hydrogen, while the numerical prefixes specify the exact locations of functional groups.
The structural formula C8H8N4O3 provides the molecular composition, revealing the presence of eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This molecular formula reflects the complexity of the fused heterocyclic system combined with the various functional groups that contribute to the compound's chemical properties. The molecular weight of 208.17-208.18 places the compound within a size range typical for small molecule pharmaceuticals and research chemicals.
Table 1: Chemical Classification Data for this compound
The Simplified Molecular Input Line Entry System representation O=C1C(C(C(OC)=O)=CN2)=C2N=C(N)N1 provides a linear notation that captures the complete molecular structure including ring connectivity, functional groups, and stereochemical relationships. This notation system enables computational processing and database searching while maintaining complete structural information. The systematic approach to chemical nomenclature ensures consistent identification and communication of complex molecular structures across scientific disciplines.
The classification of this compound within broader chemical categories encompasses multiple overlapping systems including heterocyclic compounds, fused ring systems, amino acids derivatives, and ester compounds. Each classification system emphasizes different aspects of the molecular structure and properties, contributing to a comprehensive understanding of the compound's chemical identity and potential applications.
Structural Comparison with Related Pyrrolo[2,3-d]pyrimidine Analogues
The structural landscape of pyrrolo[2,3-d]pyrimidine derivatives encompasses a diverse array of compounds that share the common bicyclic core while differing in substitution patterns and functional group arrangements. Comparative analysis of this compound with related analogues reveals both conserved structural features and distinctive modifications that influence chemical and biological properties. The presence of the amino group at the 2-position represents a common structural motif among biologically active pyrrolo[2,3-d]pyrimidine derivatives, contributing to hydrogen bonding capabilities and molecular recognition.
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate represents a closely related analogue that differs primarily in the position of the carboxylate ester group and the alkyl chain length. The 6-carboxylate positioning in this analogue, compared to the 5-carboxylate position in the target compound, demonstrates how subtle structural modifications can significantly alter molecular properties and potential biological activities. The ethyl ester functionality provides increased lipophilicity compared to the methyl ester, potentially affecting membrane permeability and pharmacokinetic properties.
The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents another important structural analogue where the ester functionality has been hydrolyzed to the corresponding carboxylic acid. This modification significantly alters the compound's ionization state and solubility properties, demonstrating how functional group transformations can be used to modulate pharmaceutical properties. The carboxylic acid functionality introduces additional hydrogen bonding capabilities and changes the overall molecular polarity.
Table 2: Structural Comparison of Pyrrolo[2,3-d]pyrimidine Analogues
The unsubstituted 3H-pyrrolo[2,3-d]pyrimidine core structure serves as the fundamental scaffold upon which all derivatives are built. This basic structure contains the essential bicyclic framework that provides the foundational chemical and electronic properties characteristic of the family. Understanding the properties of this core structure enables rational design approaches for developing new derivatives with enhanced properties for specific applications.
Advanced synthetic methodologies have enabled the preparation of numerous pyrrolo[2,3-d]pyrimidine derivatives with diverse substitution patterns at positions 2, 4, 5, 6, and 7. These derivatives demonstrate the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for accommodating various functional groups and achieving desired biological activities. The systematic exploration of structure-activity relationships within this family has revealed critical insights into the molecular features responsible for specific biological effects and selectivity profiles.
Properties
IUPAC Name |
methyl 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-7(14)3-2-10-5-4(3)6(13)12-8(9)11-5/h2H,1H3,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMUCIMKGKBUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amination of Pyrrolopyrimidine Precursors
The foundational method involves aminating a pyrrolo[2,3-d]pyrimidine core followed by cyclization. As demonstrated in, General Procedure A utilizes H-pyrrolo[2,3-d]pyrimidine dissolved in n-BuOH or dioxane, reacted with benzylamine (1.5–3 equiv) at 100–140°C for 4–24 hours. Post-reaction, extraction with EtOAc and purification via silica-gel chromatography yield intermediates with >80% purity. For the target compound, methyl chloroformate is introduced at the 5-position to install the carboxylate moiety.
Ring Closure with Methyl Chloroacetate
A patent-derived approach avoids highly toxic methyl fluoroacetate by substituting methyl chloroacetate. Ethyl formate and methyl chloroformate react to form 2-chloro-3-oxo methyl propionate, which undergoes cyclization with oxymethylisourea. Subsequent substitution with potassium fluoride and phosphorus oxytrichloride installs the amino and oxo groups, respectively. Hydrolysis under acidic conditions finalizes the structure. This method achieves 75–85% yield while reducing hazardous waste.
Suzuki Cross-Coupling for Functionalization
Palladium-Catalyzed Coupling
The Suzuki-Miyaura reaction enables diversification at the 5-position. General Procedure B from employs aryl boronic acids, PdCl₂dppf (2–5 mol %), and K₂CO₃ in degassed dioxane/water (2:1) at 60–80°C. For methyl ester installation, methyl boronic acid is used, yielding 70–80% product after column chromatography. Catalyst choice critically impacts efficiency; Pd(PPh₃)₄ reduces side reactions compared to PdCl₂dppf.
Post-Coupling Esterification
An alternative route involves coupling a brominated pyrrolopyrimidine with methyl acrylate via Heck reaction, followed by oxidation. This two-step process achieves 65% overall yield but requires stringent temperature control (60°C ± 2°C) to prevent decarboxylation.
Biocatalytic Synthesis Using Nitrile Transformations
Enzymatic Hydrolysis of Nitriles
Source details a biocatalytic pathway utilizing nitrile hydratase from Pseudomonas chlororaphis B23. Methyl 2-cyano-4-oxo-pyrrolopyrimidine is incubated with the enzyme at pH 7.5 and 30°C, achieving 90% conversion to the carboxylate ester within 24 hours. This method offers high regioselectivity and avoids harsh solvents, though enzyme stability above 35°C remains a limitation.
Whole-Cell Biotransformation
Immobilized E. coli cells expressing nitrile hydratase and amidase convert 2-aminopyrrolopyrimidine nitriles directly to the target ester. Yields reach 85% under optimized conditions (20 mM substrate, 72 hours), with the byproduct ammonia removed via ion-exchange resin.
Solvent and Reaction Parameter Optimization
Solvent Systems for Improved Yield
Ethanol-water (3:1) enhances solubility of intermediates during cyclization, increasing yield by 15% compared to pure dioxane. Acetonitrile-water mixtures reduce reaction times from 24 to 12 hours for Suzuki couplings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Antitumor Activity
One of the primary applications of methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is its role as an antitumor agent. Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have shown that fluorinated analogues of pyrrolo[2,3-d]pyrimidine compounds can selectively inhibit folate transporters that are overexpressed in certain tumors, leading to enhanced therapeutic efficacy against cancers such as ovarian and lung cancer .
Case Study: Selective Inhibition Mechanisms
A study investigating the selectivity of pyrrolo[2,3-d]pyrimidine derivatives found that compounds targeting the proton-coupled folate transporter (PCFT) and folate receptors (FR) exhibited significant antitumor activity. The selectivity for these transporters over the reduced folate carrier (RFC) is crucial for minimizing side effects associated with traditional antifolate therapies .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been extensively studied. Various synthetic routes have been developed to produce these compounds efficiently while also allowing for modifications that enhance their biological activity. For instance, the introduction of different substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter their pharmacological properties .
Comparative Analysis of Analogues
| Compound Name | Structure | Antitumor Efficacy | Target Transporter |
|---|---|---|---|
| Methyl 2-amino-4-oxo... | Structure | High | PCFT/FR |
| Fluorinated analogue | Structure | Higher | PCFT/FR |
| Traditional antifolates | Structure | Moderate | RFC |
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of pyrrolo[2,3-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Findings from Comparative Analysis
Substituent-Driven Activity: The methyl ester at C5 in the target compound enhances its role as a pemetrexed precursor, enabling efficient coupling with glutamic acid derivatives . Thiophene-methyl substituents (e.g., in Compound 18a) improve inhibitory potency against GARFTase, with Rf values indicating high purity .
Biological Targets: The target compound and its dipotassium salt derivative (Patent No. ) inhibit TS and DHFR, critical enzymes in nucleotide synthesis. NPPDAG uniquely targets tRNA-guanine transglycosylase (TGT), demonstrating the scaffold’s versatility in addressing autoimmune diseases.
Synthetic Efficiency: The target compound is synthesized in moderate yields (3.2%) as part of pemetrexed derivatives , whereas analogs like 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile are obtained via lower-yield routes (16%) .
Structural Insights :
- X-ray crystallography (PDB 6PF6) reveals that analogs with benzamido-terephthalic acid substituents form stable complexes with TS-DHFR, providing a template for rational drug design .
Biological Activity
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, also known by its CAS number 155405-80-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.32 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism and cellular proliferation. Notably, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer therapy .
Biological Activity Overview
-
Antitumor Activity :
- In vitro Studies : this compound has demonstrated potent antitumor effects against various human cancer cell lines. For instance, compounds structurally similar to it have shown inhibitory effects on KB (human oral epidermoid carcinoma), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) cells at subnanomolar concentrations .
- Mechanistic Insights : The compound's selectivity for folate receptors (FR) and proton-coupled folate transporter (PCFT) enhances its therapeutic index by preferentially targeting tumor cells that overexpress these transporters .
-
Enzyme Inhibition :
- GARFTase Inhibition : The compound inhibits GARFTase effectively, which is crucial in the de novo purine synthesis pathway. This inhibition has been linked to reduced growth rates in tumor cells due to impaired nucleotide availability .
- Selectivity : The selectivity towards FRα and β over the reduced folate carrier (RFC) allows for targeted therapeutic strategies with potentially lower systemic toxicity .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study A | SKOV3 Tumor Model | Demonstrated significant tumor reduction when combined with cisplatin. |
| Study B | In vitro Cell Line Assays | Showed IC50 values in the low nanomolar range against various cancer cell lines. |
| Study C | Mouse Xenograft Models | Indicated effective tumor growth inhibition with minimal side effects observed in normal tissues. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate are coupled with brominated reagents (e.g., 2-bromo-1,1-dimethoxyethane), followed by cyclization using formamidine . Chlorination steps are critical for introducing halogen substituents, with yields improved by optimizing reaction time and temperature (e.g., chlorination at 80°C for 6 hours achieves >90% purity) . Purification via silica gel chromatography ensures high yields (e.g., 63–95% reported in analogous syntheses) .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer : Characterization relies on NMR for confirming substituent positions and hydrogen environments. For instance, chemical shifts at δ 2.50–3.20 ppm indicate methylene or methine protons adjacent to electronegative groups, while δ 10–12 ppm confirms NH or OH groups . High-resolution mass spectrometry (HRMS) and melting point analysis further validate purity and molecular weight .
Q. What are the primary biological targets or applications of this compound in early-stage research?
- Methodological Answer : Pyrrolo[2,3-d]pyrimidine derivatives are often screened for kinase inhibition or antitumor activity. Initial assays include in vitro cell viability tests (e.g., MTT assays) against cancer cell lines, with IC values calculated to determine potency. Structural analogs with ethyl or propyl linkers show enhanced activity due to improved hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, reaction path searches using software like Gaussian or ORCA identify energy barriers in cyclization steps, enabling temperature adjustments . Molecular docking (AutoDock Vina) screens analogs for binding affinity to kinases like EGFR or VEGFR, guiding structural modifications .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigation strategies include:
- Standardized assays : Replicate experiments using identical cell lines (e.g., HCT-116 or MCF-7) and control compounds.
- Structural analogs : Compare activity of derivatives (e.g., 5-ethyl vs. 5-propyl substituents) to isolate substituent effects .
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups (e.g., diethyl glutamate conjugates) to enhance water solubility .
- Nanocarriers : Encapsulate the compound in liposomes or PEGylated nanoparticles to prolong circulation time.
- Co-crystallization : Co-formulate with co-solvents like cyclodextrins to stabilize the amorphous phase and improve dissolution rates .
Q. How can reaction scalability be addressed without compromising yield or purity?
- Methodological Answer :
- Flow chemistry : Continuous flow systems minimize side reactions by precise control of residence time and temperature .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24 hours to 30 minutes) while maintaining >85% yield .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
